molecular formula C22H24OSi B11942116 4-(Triphenylsilyl)-1-butanol

4-(Triphenylsilyl)-1-butanol

Cat. No.: B11942116
M. Wt: 332.5 g/mol
InChI Key: CNZLQLZJJXLUNK-UHFFFAOYSA-N
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Description

4-(Triphenylsilyl)-1-butanol is an organosilicon compound characterized by the presence of a triphenylsilyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Triphenylsilyl)-1-butanol typically involves the reaction of triphenylsilanol with 1-bromobutane under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of triphenylsilanol attacks the carbon atom bonded to the bromine in 1-bromobutane, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the process.

Chemical Reactions Analysis

Types of Reactions: 4-(Triphenylsilyl)-1-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The triphenylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or other nucleophiles can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of 4-(Triphenylsilyl)butanal.

    Reduction: Formation of 4-(Triphenylsilyl)butane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Triphenylsilyl)-1-butanol has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a protecting group for alcohols.

    Biology: Investigated for its potential role in biological systems due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(Triphenylsilyl)-1-butanol involves its interaction with various molecular targets. The triphenylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This can lead to alterations in cellular processes and pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    Triphenylmethyl derivatives: Similar in structure but with a carbon atom instead of silicon.

    Trimethylsilyl derivatives: Differ in the size and reactivity of the silyl group.

Uniqueness: 4-(Triphenylsilyl)-1-butanol is unique due to the presence of the bulky triphenylsilyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where stability and reactivity are crucial.

Properties

Molecular Formula

C22H24OSi

Molecular Weight

332.5 g/mol

IUPAC Name

4-triphenylsilylbutan-1-ol

InChI

InChI=1S/C22H24OSi/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17,23H,10-11,18-19H2

InChI Key

CNZLQLZJJXLUNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](CCCCO)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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